N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899935-38-7
VCID: VC8314161
InChI: InChI=1S/C21H20BrN3OS/c22-16-8-10-17(11-9-16)23-18(26)14-27-20-19(15-6-2-1-3-7-15)24-21(25-20)12-4-5-13-21/h1-3,6-11H,4-5,12-14H2,(H,23,26)
SMILES: C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
Molecular Formula: C21H20BrN3OS
Molecular Weight: 442.4 g/mol

N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide

CAS No.: 899935-38-7

Cat. No.: VC8314161

Molecular Formula: C21H20BrN3OS

Molecular Weight: 442.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide - 899935-38-7

Specification

CAS No. 899935-38-7
Molecular Formula C21H20BrN3OS
Molecular Weight 442.4 g/mol
IUPAC Name N-(4-bromophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H20BrN3OS/c22-16-8-10-17(11-9-16)23-18(26)14-27-20-19(15-6-2-1-3-7-15)24-21(25-20)12-4-5-13-21/h1-3,6-11H,4-5,12-14H2,(H,23,26)
Standard InChI Key HZBAWMBREPMTBW-UHFFFAOYSA-N
SMILES C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4
Canonical SMILES C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4

Introduction

Synthesis and Chemical Reactivity

The synthesis of N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide would likely involve multiple steps, similar to other complex organic compounds. These steps typically require careful control of reaction conditions to optimize yield and purity. The chemical reactivity of this compound can be analyzed through various types of reactions, which are essential for modifying it for specific applications or enhancing its biological activity.

Biological Activity and Potential Applications

Compounds with similar structural features to N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide often exhibit significant biological activities, including antimicrobial and anticancer properties. The unique combination of a bromo substituent and a diazaspiro structure may enhance its interaction with biological targets such as enzymes or receptors.

Compound NameStructure FeaturesNotable Activities
2-Bromo-4'-fluoroacetophenoneBromo and fluoro groups on phenylIntermediate in organic synthesis
3-(4-bromophenyl)-1,4-diazaspiro[4.4]nonaDiazaspiro structurePotential anticancer activity
Thiazolopyridine derivativesHeterocyclic compounds with sulfurAdenosine receptor modulation

Research Findings and Future Directions

Interaction studies using techniques such as molecular docking and binding affinity assays are essential to elucidate how compounds like N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide interact with biological macromolecules. These studies can provide insights into their mechanisms of action and help identify potential therapeutic targets.

Given the lack of specific data on N-(4-Bromophenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-YL}sulfanyl)acetamide, further research is necessary to fully explore its properties and applications. The compound's unique structural features suggest potential for use in medicinal chemistry, particularly in developing new pharmaceuticals targeting microbial infections or cancer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator